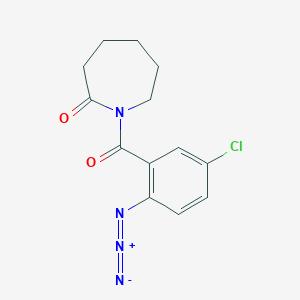
1-(2-Azido-5-chlorobenzoyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azido-5-chlorobenzoyl)azepan-2-one is a chemical compound with the molecular formula C13H12ClN3O2 It is characterized by the presence of an azido group, a chlorobenzoyl group, and an azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-5-chlorobenzoyl)azepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The azepanone ring can be oxidized to form corresponding lactams.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(2-Azido-5-chlorobenzoyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent due to the presence of the azido group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the chlorobenzoyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding. The azepanone ring provides structural stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
1-(2-Azido-4-chlorobenzoyl)azepan-2-one: Similar structure with a different position of the chlorine atom.
1-(2-Azido-5-bromobenzoyl)azepan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(2-Azido-5-fluorobenzoyl)azepan-2-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
1-(2-Azido-5-chlorobenzoyl)azepan-2-one is unique due to the specific positioning of the azido and chlorobenzoyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in scientific research.
Properties
CAS No. |
797751-41-8 |
|---|---|
Molecular Formula |
C13H13ClN4O2 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
1-(2-azido-5-chlorobenzoyl)azepan-2-one |
InChI |
InChI=1S/C13H13ClN4O2/c14-9-5-6-11(16-17-15)10(8-9)13(20)18-7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2 |
InChI Key |
VMSHMMKWRDMVIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)

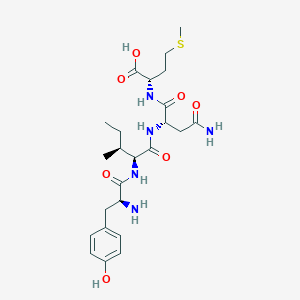
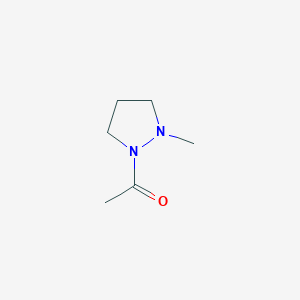
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
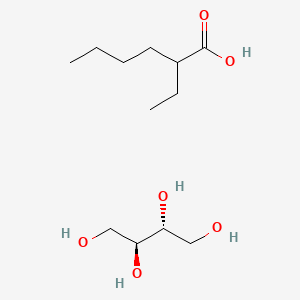
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
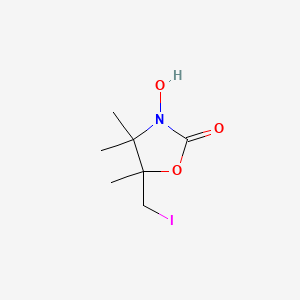
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)

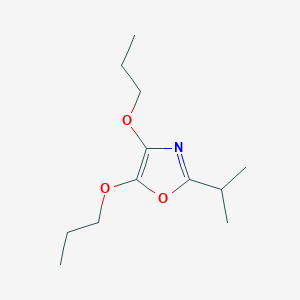
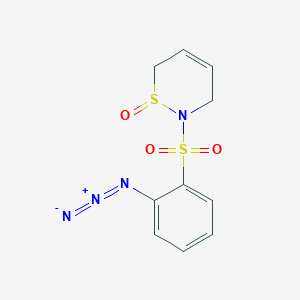
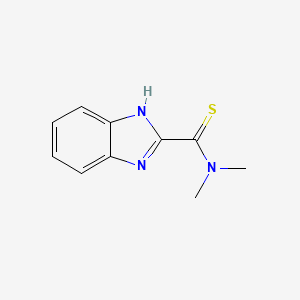
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
